4-Hydroxy-2,3-dimethylbenzonitrile

Description

BenchChem offers high-quality 4-Hydroxy-2,3-dimethylbenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-2,3-dimethylbenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

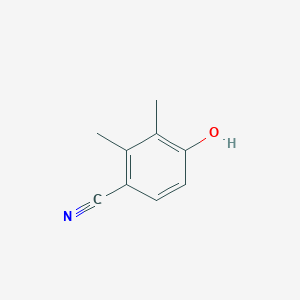

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-2,3-dimethylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-6-7(2)9(11)4-3-8(6)5-10/h3-4,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUOBVTFFWKJVTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00597622 | |

| Record name | 4-Hydroxy-2,3-dimethylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00597622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

448961-58-8 | |

| Record name | 4-Hydroxy-2,3-dimethylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=448961-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-2,3-dimethylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00597622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Hydroxy-2,3-dimethylbenzonitrile: A Key Intermediate in Modern Drug Discovery

This document provides a comprehensive technical overview of 4-Hydroxy-2,3-dimethylbenzonitrile (CAS No. 448961-58-8), a substituted aromatic nitrile of significant interest to the pharmaceutical and agrochemical research sectors. This guide moves beyond a simple recitation of properties to offer an in-depth analysis of its synthesis, characterization, and, most critically, its strategic importance as a molecular scaffold in the development of novel therapeutic agents. The information herein is curated for researchers, medicinal chemists, and drug development professionals who require a deep, actionable understanding of this versatile chemical entity.

Core Physicochemical & Structural Properties

4-Hydroxy-2,3-dimethylbenzonitrile, also known as 4-cyano-2,3-dimethylphenol, is a crystalline solid at room temperature.[1] Its structure is characterized by a benzene ring functionalized with a hydroxyl (-OH) group, a nitrile (-C≡N) group, and two methyl (-CH₃) groups at positions 2 and 3. This specific arrangement of electron-donating (hydroxyl, methyl) and electron-withdrawing (nitrile) groups dictates its chemical reactivity and makes it a valuable and versatile precursor in multi-step organic synthesis.

| Property | Value | Source(s) |

| CAS Number | 448961-58-8 | [2][3] |

| Molecular Formula | C₉H₉NO | [1] |

| Molecular Weight | 147.17 g/mol | [3] |

| Appearance | Yellow to brown solid (predicted) | [1] |

| Boiling Point | 318.8 ± 30.0 °C (Predicted at 760 mmHg) | [1] |

| Density | 1.13 ± 0.1 g/cm³ (Predicted) | [1] |

| pKa | 8.31 ± 0.23 (Predicted) | [1] |

| Storage Temperature | 2-8°C | [1] |

Strategic Synthesis: The Aldoxime Dehydration Route

While multiple theoretical pathways to 4-Hydroxy-2,3-dimethylbenzonitrile exist, the most efficient and industrially relevant method is the one-pot conversion from its corresponding aldehyde, 4-hydroxy-2,3-dimethylbenzaldehyde. This transformation proceeds via an aldoxime intermediate, which is subsequently dehydrated to yield the target nitrile. This method is favored due to its high yields and the avoidance of highly toxic cyanide reagents.[4]

Reaction Mechanism

The synthesis is a two-step process occurring in a single pot:

-

Oxime Formation: 4-hydroxy-2,3-dimethylbenzaldehyde reacts with hydroxylamine hydrochloride (NH₂OH·HCl) to form the corresponding 4-hydroxy-2,3-dimethylbenzaldehyde oxime. This is a classic condensation reaction where the carbonyl group of the aldehyde reacts with the amine of hydroxylamine.

-

Dehydration: The oxime intermediate is then dehydrated to form the nitrile. This elimination of a water molecule is the critical step and is facilitated by a catalyst or dehydrating agent in a suitable high-boiling solvent like N,N-Dimethylformamide (DMF).[4] Simple iron salts, such as anhydrous ferrous sulfate (FeSO₄), have proven to be effective and environmentally benign catalysts for this step.[5]

Experimental Protocol (Proposed)

This protocol is based on established methods for the conversion of substituted benzaldehydes to benzonitriles.[4][5]

-

1. Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxy-2,3-dimethylbenzaldehyde (1.0 eq), hydroxylamine hydrochloride (1.1 eq), and anhydrous ferrous sulfate (FeSO₄) (0.2 eq).

-

2. Solvent Addition: Add N,N-Dimethylformamide (DMF) to the flask to achieve a substrate concentration of approximately 0.5 M.

-

3. Reaction: Heat the reaction mixture to reflux (approx. 153°C for DMF) and maintain for 3-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed.

-

4. Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water. Extract the aqueous mixture three times with ethyl acetate.

-

5. Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-hydroxy-2,3-dimethylbenzonitrile.

Spectroscopic Characterization Profile (Anticipated)

While a publicly available, peer-reviewed spectrum for this specific CAS number is elusive, we can predict its key spectroscopic features with high confidence based on the known data of its isomers and the fundamental principles of spectroscopy.[2][6] These data are critical for confirming the identity and purity of the synthesized compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the two methyl groups.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Phenolic -OH | 5.0 - 6.0 | Broad singlet | Shift is concentration and solvent dependent. |

| Aromatic -H (Position 6) | ~7.30 | Doublet (d) | Coupled to proton at position 5. |

| Aromatic -H (Position 5) | ~6.80 | Doublet (d) | Coupled to proton at position 6. |

| Methyl -CH₃ (Position 2) | ~2.25 | Singlet (s) | |

| Methyl -CH₃ (Position 3) | ~2.15 | Singlet (s) |

Note: Predicted shifts are relative to TMS in CDCl₃ or DMSO-d₆. DMSO-d₆ is often preferred for phenolic compounds to clearly observe the hydroxyl proton.[7]

¹³C NMR Spectroscopy

The carbon NMR will provide a fingerprint of the carbon skeleton.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Aromatic C-OH (C4) | ~155-160 |

| Aromatic C-H (C6) | ~130-135 |

| Aromatic C-CH₃ (C2) | ~125-130 |

| Aromatic C-CH₃ (C3) | ~120-125 |

| Aromatic C-H (C5) | ~115-120 |

| Aromatic C-CN (C1) | ~110-115 |

| Nitrile -C≡N | ~118-120 |

| Methyl -CH₃ (C2) | ~15-20 |

| Methyl -CH₃ (C3) | ~12-17 |

Infrared (IR) Spectroscopy

The IR spectrum is essential for identifying the key functional groups.

| Functional Group | Wavenumber (cm⁻¹) | Appearance |

| Phenolic O-H stretch | 3200-3600 | Broad |

| Aromatic C-H stretch | 3000-3100 | Sharp, medium |

| Nitrile C≡N stretch | 2220-2240 | Sharp, strong |

| Aromatic C=C stretch | 1500-1600 | Medium to strong |

| C-O stretch | 1200-1300 | Strong |

Application in Drug Discovery: A Scaffold for Antiviral Agents

The primary driver for the synthesis of 4-Hydroxy-2,3-dimethylbenzonitrile is its utility as a key building block in medicinal chemistry, particularly in the development of antiviral therapeutics.[8] While direct biological data on this specific compound is not widely published, its structural motif is central to a class of highly potent anti-HIV drugs known as Diarylpyrimidines (DAPYs), which are Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).[8][9]

Role as a Key Intermediate

The DAPY series of NNRTIs, which includes successful drugs like Etravirine and Rilpivirine, often incorporates a substituted cyanophenoxy wing. 4-Hydroxy-2,3-dimethylbenzonitrile provides this exact structural component. In the synthesis of these complex molecules, the phenolic hydroxyl group serves as a nucleophile to form a critical ether linkage with the core pyrimidine ring system.

The nitrile group and the specific pattern of methyl substitution on the phenyl ring are crucial for optimizing the molecule's binding affinity within the hydrophobic pocket of the HIV-1 reverse transcriptase enzyme. These substitutions allow for conformational flexibility, which helps the drug maintain potency against viral strains that have developed resistance to earlier-generation NNRTIs.[8] Therefore, the synthesis of analogs like 4-Hydroxy-2,3-dimethylbenzonitrile is a deliberate strategy employed by medicinal chemists to explore the structure-activity relationship (SAR) and develop more robust antiviral agents.

Safety and Handling

As a research chemical, 4-Hydroxy-2,3-dimethylbenzonitrile should be handled with appropriate care in a laboratory setting. While specific toxicology data is not available, compounds of this class (substituted benzonitriles and phenols) should be considered potentially harmful if swallowed, inhaled, or in contact with skin.[10] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are mandatory.

Conclusion

4-Hydroxy-2,3-dimethylbenzonitrile is more than just a chemical compound; it is a strategic tool for innovation in drug discovery. Its efficient synthesis via the aldoxime dehydration pathway makes it readily accessible for research and development. While its full biological profile is yet to be publicly detailed, its structural relationship to potent antiviral compounds marks it as a molecule of high interest. For researchers in the field, understanding its synthesis, characterization, and the rationale behind its application is fundamental to leveraging its potential in creating the next generation of therapeutics.

References

- Royal Society of Chemistry. (2023). Supplementary Information.

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from a general RSC supplementary information document detailing experimental procedures.

- Process Development of the Copper(II)‐Catalyzed Dehydration of a Chiral Aldoxime and Rational Selection of the Co‐Substrate. (2021). Chemistry – An Asian Journal.

- Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2026).

- BenchChem. (2025).

- BenchChem. (2025).

-

ChemBK. (2024). 4-Cyano-3,5-dimethylphenol. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.

- Antiviral activities of 4H-chromen-4-one scaffold-containing flavonoids against SARS–CoV–2 using computational and in vitro approaches. (2022). Journal of Biomolecular Structure and Dynamics.

- ResearchGate. (n.d.). ¹H NMR spectrum of 4-hydroxy-2,5-dimethylbenzonitrile.

-

PubChem. (n.d.). 4-Hydroxy-2,6-dimethylbenzonitrile. Retrieved from [Link]

- Patel, H. M., et al. (n.d.). One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. Rasayan Journal of Chemistry.

- EP0012939B1 - Process for the production of 4-hydroxybenzaldehyde derivatives. (n.d.).

-

USPTO. (2018). Search for Application. Retrieved from [Link]

- Torney, H. L., Dulworth, J. K., & Steward, D. L. (1982). Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860). Antimicrobial Agents and Chemotherapy.

- Hyodo, K., et al. (2016). Iron-Catalyzed Dehydration of Aldoximes to Nitriles Requiring Neither Other Reagents Nor Nitrile Media. Chemistry – An Asian Journal.

-

USPTO. (2018). Search for patents. Retrieved from [Link]

- Dehydration of oxime to nitriles. (2025).

- Potential Antiviral Action of Alkaloids. (2022). MDPI.

- Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. (2014). MDPI.

-

PubChem. (n.d.). 2,3-Dimethylbenzonitrile. Retrieved from [Link]

-

USPTO. (n.d.). Patent Public Search. Retrieved from [Link]

-

PubChem. (n.d.). 2,3-Dimethylphenol. Retrieved from [Link]

- Sunway Pharm Ltd. (n.d.). 4-Hydroxy-2,3-dimethylbenzonitrile.

- FooDB. (2010). Showing Compound 3,5-Dimethylphenol (FDB007241).

- CN111868035A - Substituted pyrazole ffa4/gpr120 receptor agonists. (n.d.).

Sources

- 1. Phenol, 2,3-dimethyl- [webbook.nist.gov]

- 2. Benzonitrile, 4-hydroxy-2,3-dimethyl- (9CI)(448961-58-8) 1H NMR [m.chemicalbook.com]

- 3. Human Metabolome Database: Showing metabocard for 2,3-Dimethylphenol (HMDB0032148) [hmdb.ca]

- 4. asianpubs.org [asianpubs.org]

- 5. Iron-Catalyzed Dehydration of Aldoximes to Nitriles Requiring Neither Other Reagents Nor Nitrile Media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chembk.com [chembk.com]

physicochemical properties of 4-Hydroxy-2,3-dimethylbenzonitrile

An In-Depth Technical Guide to the Physicochemical Properties of 4-Hydroxy-2,3-dimethylbenzonitrile

Introduction

4-Hydroxy-2,3-dimethylbenzonitrile (CAS No. 448961-58-8) is a substituted aromatic nitrile of significant interest in synthetic and medicinal chemistry.[1] As a functionalized building block, it serves as a key intermediate in the development of novel pharmaceuticals, agrochemicals, and specialized dyes.[1] Its structure, featuring a phenolic hydroxyl group, a nitrile moiety, and vicinal methyl groups on a benzene ring, provides a unique combination of reactivity and steric influence, making a thorough understanding of its physicochemical properties essential for its effective application.

This guide provides a comprehensive overview of the known properties of 4-Hydroxy-2,3-dimethylbenzonitrile, addresses current gaps in the experimental data, and furnishes detailed protocols for its characterization, synthesis, and handling. The content is structured to deliver both established data and the practical methodologies required for its scientific exploration, tailored for researchers and drug development professionals.

Part 1: Core Physicochemical Profile

Table 1: Summary of Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 448961-58-8 | [1][2][3] |

| Molecular Formula | C₉H₉NO | [1][2] |

| Molecular Weight | 147.17 g/mol | [1][2] |

| Boiling Point | 318.8 °C (at 760 mmHg) | [1][4] |

| Density | 1.137 g/cm³ | [1] |

| Flash Point | 146.6 °C | [1][4] |

| pKa (Predicted) | 8.31 ± 0.23 | (Predicted) |

| XLogP3 (Computed) | 1.3 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Appearance | Pale yellow to brown liquid or solid | [1] |

| Storage Temperature | 2-8 °C | [1][2] |

Physical State and Thermal Properties

There is conflicting information regarding the physical state of 4-Hydroxy-2,3-dimethylbenzonitrile at standard temperature and pressure, with some suppliers listing it as a "pale yellow to brown liquid".[1] However, its high boiling point and the solid nature of its isomers suggest it may exist as a low-melting solid. The absence of a reported melting point in the literature is a significant data gap.[1][3]

Expert Insight: The ambiguity in physical state necessitates experimental verification. For a compound with a high boiling point like this, intermolecular forces (hydrogen bonding from the -OH group, dipole-dipole interactions from the -CN group) are strong, making a solid state plausible.

This protocol describes the standard method for determining the melting point of a solid organic compound, which is a crucial indicator of purity.

Methodology:

-

Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent. If the sample is solid, finely powder a small amount using a mortar and pestle.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Heating:

-

Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

-

Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

-

Reporting: The melting point is reported as the range T₁ - T₂. A pure compound will exhibit a sharp melting range (typically < 2 °C).

Solubility Profile

Specific quantitative solubility data for 4-Hydroxy-2,3-dimethylbenzonitrile in common laboratory solvents is not currently published.[1] However, its solubility can be predicted based on its structure. The polar hydroxyl and nitrile groups suggest solubility in polar organic solvents like alcohols, acetone, and DMSO, while the aromatic ring and methyl groups confer some solubility in less polar solvents like dichloromethane and ethyl acetate. Its solubility in non-polar solvents like hexanes is expected to be low.

This protocol provides a reliable method for determining the solubility of a compound in various solvents.

Methodology:

-

Preparation: Add an excess amount of 4-Hydroxy-2,3-dimethylbenzonitrile to a known volume of the desired solvent (e.g., water, ethanol, acetone) in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) using a mechanical shaker or stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vial to stand undisturbed at the same constant temperature until the excess solid has fully settled. Alternatively, centrifuge the sample to pellet the undissolved solid.

-

Sample Extraction: Carefully extract an aliquot of the clear, saturated supernatant.

-

Dilution: Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted solution using a calibrated analytical technique such as HPLC or UV-Vis spectroscopy.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the solubility in units such as mg/mL or mol/L.

Caption: Workflow for the shake-flask solubility determination method.

Part 2: Structural Elucidation and Spectroscopic Signature

While experimental spectra for 4-Hydroxy-2,3-dimethylbenzonitrile are not available in public databases, its spectroscopic features can be reliably predicted based on its chemical structure. These predictions are invaluable for confirming the identity and purity of synthesized material.

Caption: Chemical structure of 4-Hydroxy-2,3-dimethylbenzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (in CDCl₃):

-

Aromatic Protons (2H): Two doublets are expected in the aromatic region (~6.7-7.4 ppm). The proton at C5 (ortho to the -CN group) will be further downfield than the proton at C6 (ortho to the -OH group). They will exhibit ortho coupling (J ≈ 8 Hz).

-

Hydroxyl Proton (1H): A broad singlet, typically between 4.5-6.0 ppm. Its chemical shift is concentration-dependent and it will exchange with D₂O.

-

Methyl Protons (6H): Two distinct singlets for the two methyl groups (~2.1-2.4 ppm). The chemical shifts will be similar but not identical due to their different electronic environments.

Predicted ¹³C NMR Spectrum (in CDCl₃):

-

Aromatic Carbons (6C): Six distinct signals are expected.

-

C4 (bearing -OH): ~155-160 ppm.

-

C1 (bearing -CN): ~110-115 ppm.

-

C2 & C3 (bearing -CH₃): ~125-135 ppm.

-

C5 & C6 (bearing -H): ~115-130 ppm.

-

-

Nitrile Carbon (1C): A signal around 118-122 ppm.

-

Methyl Carbons (2C): Two signals in the aliphatic region, ~15-20 ppm.

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Data Acquisition: Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz).

-

Analysis: Process the data (Fourier transform, phase correction, baseline correction) and integrate the signals to confirm proton counts.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups.

Predicted Characteristic Absorption Bands (cm⁻¹):

-

O-H Stretch: A strong, broad band from ~3200-3500 cm⁻¹ due to the phenolic hydroxyl group.

-

C-H Stretch (Aromatic): Medium-to-weak bands just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Medium bands between 2850-3000 cm⁻¹ from the methyl groups.

-

C≡N Stretch: A sharp, medium-intensity band at ~2220-2240 cm⁻¹. The presence of this band is a key diagnostic feature.

-

C=C Stretch (Aromatic): Several medium-to-strong bands in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong band around 1200-1250 cm⁻¹.

Mass Spectrometry (MS)

Predicted Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺•): A strong peak at m/z = 147, corresponding to the molecular weight of the compound.

-

Key Fragments:

-

[M-1]⁺• (m/z = 146): Loss of a hydrogen atom.

-

[M-15]⁺• (m/z = 132): Loss of a methyl radical (•CH₃), a common fragmentation for methylated aromatics.

-

[M-28]⁺• (m/z = 119): Loss of carbon monoxide (CO) from the phenol ring, a characteristic fragmentation for phenols.

-

Part 3: Synthesis and Chemical Reactivity

While specific published synthetic procedures for 4-Hydroxy-2,3-dimethylbenzonitrile are scarce, a robust and widely applicable method for synthesizing hydroxybenzonitriles is the dehydration of an aldoxime intermediate formed from the corresponding hydroxyaldehyde.[5]

Proposed Synthetic Route

The most direct synthesis involves a one-pot reaction from 4-Hydroxy-2,3-dimethylbenzaldehyde.

Sources

4-Hydroxy-2,3-dimethylbenzonitrile molecular structure and weight

An In-Depth Technical Guide to 4-Hydroxy-2,3-dimethylbenzonitrile (CAS: 448961-58-8) for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Hydroxy-2,3-dimethylbenzonitrile, a significant chemical intermediate. The document details the compound's core molecular structure, physicochemical properties, established synthetic strategies, and methods for spectroscopic characterization. With a focus on practical application for researchers and professionals in drug development, this guide explains the causality behind experimental choices and outlines self-validating protocols. It serves as an essential resource, consolidating technical data, procedural insights, and potential applications, particularly in the synthesis of pharmaceuticals, dyes, and other fine chemicals.

Core Molecular Profile

4-Hydroxy-2,3-dimethylbenzonitrile is an aromatic compound featuring a benzene ring substituted with four functional groups: a hydroxyl (-OH) group, a nitrile (-C≡N) group, and two methyl (-CH₃) groups. The specific arrangement of these groups dictates its chemical reactivity and utility as a versatile building block in organic synthesis.

Nomenclature and Chemical Identifiers

A clear identification of a chemical compound is paramount for reproducibility in research and safety in handling. The following table summarizes the key identifiers for 4-Hydroxy-2,3-dimethylbenzonitrile.

| Identifier | Value | Source(s) |

| IUPAC Name | 4-Hydroxy-2,3-dimethylbenzonitrile | N/A |

| CAS Number | 448961-58-8 | [1][2][3] |

| Molecular Formula | C₉H₉NO | [1][2][3][4] |

| Synonyms | Benzonitrile, 4-hydroxy-2,3-dimethyl- (9CI) | [1][2] |

Physicochemical Properties

The physical and chemical properties of a compound govern its behavior in different environments and are critical for designing experiments, and for safe storage and handling.

| Property | Value | Source(s) |

| Molecular Weight | 147.17 g/mol | [2][3] |

| Appearance | Yellow to brown solid | [2] |

| Boiling Point | 318.8 ± 30.0 °C (Predicted) | [2] |

| Density | 1.13 ± 0.1 g/cm³ (Predicted) | [2] |

| pKa | 8.31 ± 0.23 (Predicted) | [2] |

| Storage | Sealed in a dry environment, 2-8°C | [1][2] |

Synthesis and Purification

The synthesis of substituted benzonitriles is a foundational process in organic chemistry. The strategic placement of functional groups on the aromatic ring, as seen in 4-Hydroxy-2,3-dimethylbenzonitrile, allows for its use as a precursor to more complex molecules.

Retrosynthetic Analysis and Strategy

The structure of 4-Hydroxy-2,3-dimethylbenzonitrile suggests several potential synthetic pathways. Key starting materials (upstream products) identified for this compound include 2,3-dimethylphenol and 2,3-dimethyl-4-methoxybenzonitrile.[1]

-

Route A: From 2,3-Dimethylphenol: This approach would involve introducing the nitrile and hydroxyl groups onto the 2,3-dimethylphenol scaffold. This typically requires electrophilic substitution reactions, where directing effects of the existing methyl and hydroxyl groups must be carefully considered to achieve the desired regiochemistry.

-

Route B: From 2,3-dimethyl-4-methoxybenzonitrile: This pathway involves the demethylation of the methoxy group to yield the final phenolic product. This is a common final step in syntheses where the hydroxyl group needs to be protected during earlier reaction stages.

A general and robust method for synthesizing nitriles involves the one-pot conversion of an aldehyde using hydroxylamine hydrochloride.[5] This method is advantageous as it often proceeds in high yield and uses inexpensive, readily available reagents.

Experimental Protocol: One-Pot Synthesis from an Aldehyde Precursor

This protocol is an illustrative example based on established methods for converting aldehydes to nitriles.[5] The direct precursor, 4-hydroxy-2,3-dimethylbenzaldehyde, would be the ideal starting material.

Objective: To synthesize 4-Hydroxy-2,3-dimethylbenzonitrile from its corresponding aldehyde.

Materials:

-

4-hydroxy-2,3-dimethylbenzaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Anhydrous ferrous sulfate (FeSO₄) or another suitable dehydrating agent/catalyst

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-hydroxy-2,3-dimethylbenzaldehyde in DMF.

-

Reagent Addition: Add hydroxylamine hydrochloride and a catalytic amount of anhydrous ferrous sulfate to the solution. The ferrous sulfate catalyzes both the formation of the intermediate oxime and its subsequent dehydration to the nitrile.[5]

-

Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Extraction: Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel to yield pure 4-Hydroxy-2,3-dimethylbenzonitrile.

Synthesis and Characterization Workflow

The following diagram illustrates the logical flow from synthesis to a fully characterized, pure compound, ensuring a self-validating system where the identity and purity of the final product are rigorously confirmed.

Caption: Workflow for the synthesis, purification, and analytical validation of 4-Hydroxy-2,3-dimethylbenzonitrile.

Spectroscopic and Analytical Characterization

Structural elucidation of a synthesized compound is non-negotiable. A combination of spectroscopic techniques provides a comprehensive and definitive confirmation of the molecular structure. While specific spectral data for 4-Hydroxy-2,3-dimethylbenzonitrile is available from suppliers, the principles below outline the expected results.[6]

Expected Spectroscopic Signatures

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum should confirm the number and environment of all protons. Expected signals include: two singlets for the two non-equivalent methyl groups, two doublets in the aromatic region for the two aromatic protons, and a broad singlet for the phenolic -OH proton.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): IR spectroscopy is ideal for identifying functional groups. Key vibrational bands expected are: a broad O-H stretch (around 3300 cm⁻¹), a sharp C≡N stretch (around 2230 cm⁻¹), C-H stretches for the methyl and aromatic groups (around 2900-3100 cm⁻¹), and aromatic C=C bending vibrations (around 1500-1600 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound. The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at an m/z value corresponding to the molecular weight of 147.17.

Applications in Research and Industry

4-Hydroxy-2,3-dimethylbenzonitrile's value lies in its role as a versatile intermediate for creating more complex molecules with diverse applications.

Role as a Chemical Intermediate

The compound serves as a key building block in several industries:

-

Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceuticals.[1] The presence of the hydroxyl and nitrile groups allows for further chemical transformations to build active pharmaceutical ingredients (APIs).

-

Dyes and Perfumes: It is an intermediate in the production of dyes and the synthesis of complex fragrances.[1]

-

Agricultural Chemicals: The compound is utilized in the synthesis of pesticides and other agrochemicals.[1]

Investigational Properties

Research has been conducted into the potential antioxidant and antimicrobial properties of 4-Hydroxy-2,3-dimethylbenzonitrile.[1] This suggests its potential for development into new agents for the food, pharmaceutical, or cosmetic industries.

Caption: Key application areas stemming from 4-Hydroxy-2,3-dimethylbenzonitrile as a central chemical intermediate.

References

-

LookChem. Cas 448961-58-8, Benzonitrile, 4-hydroxy-2,3-dimethyl. [Link]

-

PubChem. 4-Hydroxy-2,6-dimethylbenzonitrile. [Link]

-

Indian Journal of Chemistry. One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Properties of 4-Hydroxy-3-methoxybenzonitrile. [Link]

-

Chemsigma. 4-hydroxy-2,3-dimethylbenzonitrile [448961-58-8]. [Link]

Sources

- 1. Cas 448961-58-8,Benzonitrile, 4-hydroxy-2,3-dimethyl- (9CI) | lookchem [lookchem.com]

- 2. 448961-58-8 CAS MSDS (Benzonitrile, 4-hydroxy-2,3-dimethyl- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 4-Hydroxy-2,3-dimethylbenzonitrile - CAS:448961-58-8 - Sunway Pharm Ltd [3wpharm.com]

- 4. 4-hydroxy-2,3-dimethylbenzonitrile [448961-58-8] | Chemsigma [chemsigma.com]

- 5. asianpubs.org [asianpubs.org]

- 6. Benzonitrile, 4-hydroxy-2,3-dimethyl- (9CI)(448961-58-8) 1H NMR [m.chemicalbook.com]

A Technical Guide to the Safety Profile of 4-Hydroxy-2,3-dimethylbenzonitrile (CAS: 448961-58-8)

This document provides an in-depth technical overview of the safety considerations for 4-Hydroxy-2,3-dimethylbenzonitrile. As drug development professionals and researchers, a comprehensive understanding of a compound's safety profile is not merely a regulatory formality but a prerequisite for sound experimental design and the protection of laboratory personnel.

A critical finding of our review is the significant lack of specific, publicly available, and officially registered safety data for the exact compound with CAS number 448961-58-8.[1][2] This is not an uncommon scenario for novel or specialized research chemicals. Therefore, this guide adopts a precautionary principle. We will present the known physicochemical properties and supplement this with a rigorous analysis of structurally similar hydroxybenzonitrile analogs. This approach allows us to establish a reliable "working" safety profile and formulate robust handling protocols, ensuring that all laboratory operations are conducted with the highest degree of caution.

Section 1: Chemical and Physical Identity

Understanding the fundamental properties of a chemical is the first step in a comprehensive safety assessment. These characteristics influence its behavior in experiments, its potential for exposure, and the appropriate storage conditions.

| Property | Value | Source |

| CAS Number | 448961-58-8 | [1][3][4] |

| Molecular Formula | C₉H₉NO | [1][3][5] |

| Molecular Weight | 147.17 g/mol | [1][3][5] |

| Synonyms | Benzonitrile, 4-hydroxy-2,3-dimethyl- (9CI); 2,3-dimethyl-4-hydroxybenzonitrile | [1] |

| Boiling Point | 318.8 °C at 760 mmHg (Predicted) | [1][5] |

| Density | 1.137 g/cm³ (Predicted) | [1][5] |

| Flash Point | 146.6 °C (Predicted) | [1] |

| Appearance | No definitive data available; likely a solid or low-melting solid. | |

| Storage Temperature | 2-8°C, Sealed in a dry environment. | [1][3][5] |

Section 2: Hazard Identification - A Data Gap Analysis and Precautionary Approach

Official Globally Harmonized System (GHS) classifications for 4-Hydroxy-2,3-dimethylbenzonitrile are not consistently reported in major chemical safety databases.[1][2] To address this critical data gap, we must analyze the established hazard profiles of structurally related benzonitrile compounds. This comparative analysis is fundamental to our risk assessment, as structural similarity often implies a comparable toxicological mechanism.

The nitrile group (-C≡N) itself is a point of toxicological concern. In biological systems, nitriles can be metabolized, potentially releasing cyanide, which is a potent inhibitor of cellular respiration.[6] Furthermore, the phenolic hydroxyl group and alkyl substitutions on the benzene ring influence the molecule's reactivity and metabolic pathways.

The following diagram illustrates the logical workflow for establishing a working safety protocol when primary data is unavailable.

Caption: Precautionary workflow for handling chemicals with incomplete safety data.

Analysis of Analog Compound Hazards:

To construct a reliable working hazard profile, we have compiled GHS classifications for several closely related hydroxybenzonitriles. The consistent pattern of acute toxicity and irritation across these analogs provides a strong basis for our precautionary measures.

| Compound | CAS Number | GHS Hazard Classifications | Source |

| 4-Hydroxy-2,6-dimethylbenzonitrile | 58537-99-8 | Acute Toxicity 4 (Oral, Dermal, Inhalation); Skin Irritation 2; Serious Eye Irritation 2A; STOT SE 3 | [7] |

| 4-Hydroxy-3,5-dimethylbenzonitrile | 4198-90-7 | Acute Toxicity; Irritant | [8] |

| 3-Formyl-4-hydroxybenzonitrile | 74901-29-4 | Acute Toxicity 4 (Oral, Dermal, Inhalation) | [9] |

| 4-Hydroxybenzonitrile | 767-00-0 | Skin Irritation 2; Serious Eye Irritation 2A; STOT SE 3; Aquatic Acute 3 | [6] |

| 2,6-Difluoro-4-hydroxybenzonitrile | 123843-57-2 | Acute Toxicity 3 (Oral, Dermal, Inhalation); Skin Irritation 2; Serious Eye Irritation 2 | [10] |

Based on the compelling evidence from these analogs, 4-Hydroxy-2,3-dimethylbenzonitrile must be handled as, at a minimum, a substance with the following hazards:

-

Acute Toxicity, Category 4 (Harmful) if swallowed, in contact with skin, or if inhaled.

-

Skin Irritation, Category 2 (Causes skin irritation) .

-

Serious Eye Irritation, Category 2 (Causes serious eye irritation) .

-

Specific Target Organ Toxicity - Single Exposure, Category 3 (May cause respiratory irritation) .

This conservative classification should be used to guide all handling, PPE selection, and emergency procedures until official, verified data becomes available.

Section 3: Protocols for Safe Handling and Exposure Control

The causality behind our recommended protocols is directly linked to the "working" hazard classification derived above. The primary goals are to prevent skin/eye contact, avoid inhalation of dust or aerosols, and prevent ingestion.

3.1 Engineering Controls

-

Causality: The high potential for respiratory irritation and acute inhalation toxicity (H332/H335) makes it imperative to control the airborne concentration of the compound.

-

Protocol: All manipulations of solid 4-Hydroxy-2,3-dimethylbenzonitrile (e.g., weighing, transferring, preparing stock solutions) must be performed inside a certified chemical fume hood. The fume hood provides a contained workspace that draws airborne particles away from the user's breathing zone. Ensure the sash is maintained at the lowest practical height.

3.2 Personal Protective Equipment (PPE) Selection

The selection of PPE is not a checklist but a risk-based decision process. The following diagram outlines the logic for selecting appropriate PPE for handling this compound.

Caption: PPE selection workflow based on risk and hazard assessment.

3.3 Step-by-Step Safe Handling Protocol (Weighing and Solution Preparation)

-

Preparation: Don all required PPE (lab coat, chemical splash goggles, nitrile gloves) before entering the designated work area.

-

Designated Area: Confirm the chemical fume hood is operational. Place all necessary equipment (balance, weigh paper, spatula, glassware, solvent) inside the hood.

-

Aliquotting: Carefully transfer the required amount of solid 4-Hydroxy-2,3-dimethylbenzonitrile from the stock container to weigh paper or a tared weigh boat. Perform this action slowly to minimize dust generation.

-

Dissolution: Add the weighed solid to the target glassware. Using a wash bottle or pipette, carefully add the solvent, rinsing the weigh paper and spatula to ensure a quantitative transfer.

-

Mixing: Cap the glassware and mix by swirling or magnetic stirring as required. Keep the container capped within the fume hood.

-

Cleanup: Dispose of contaminated weigh paper and gloves in the designated solid chemical waste container. Wipe down the work surface inside the fume hood with an appropriate solvent.

-

Post-Handling: Wash hands and forearms thoroughly with soap and water after removing gloves.

Section 4: Emergency and First Aid Procedures

In the event of an exposure, immediate and correct action is critical. The following procedures are based on the standard response for chemicals with the hazards identified in Section 2.[6][9][11]

| Exposure Route | First Aid Protocol |

| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[9][11] |

| Skin Contact | Immediately remove all contaminated clothing. Drench the affected skin area with copious amounts of running water for at least 15 minutes. If irritation persists, seek medical attention.[9][11] |

| Eye Contact | Immediately flush eyes with plenty of running water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[6][9] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.[2][9] |

Spill Response:

-

Evacuate non-essential personnel from the area.

-

Ensure you are wearing appropriate PPE, including respiratory protection if the spill is large or dust is present.

-

Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Carefully sweep or scoop the material into a labeled, sealable waste container.

-

Clean the spill area with a suitable solvent and then with soap and water.

-

Dispose of all contaminated materials as hazardous waste.

Section 5: Storage, Stability, and Disposal

Proper storage is essential for maintaining the chemical's integrity and preventing accidental release.

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area, as recommended at 2-8°C.[1][5][9] For long-term storage, consider an inert atmosphere (e.g., under Argon) to prevent potential degradation.[9]

-

Chemical Stability: The compound is expected to be stable under recommended storage conditions.[9] Avoid strong oxidizing agents.

-

Disposal: Dispose of unused material and contaminated waste in accordance with institutional, local, and national environmental regulations. Do not allow the product to enter drains.[6] All waste should be handled by trained personnel or a licensed hazardous waste disposal contractor.

References

-

Cas 448961-58-8, Benzonitrile, 4-hydroxy-2,3-dimethyl - LookChem. [Link]

-

4-Hydroxy-2,6-dimethylbenzonitrile | C9H9NO | CID 590183 - PubChem. [Link]

-

Benzonitrile: Human health tier II assessment - NICNAS. [Link]

-

4-hydroxy-2,3-dimethylbenzonitrile [448961-58-8] | Chemsigma. [Link]

-

GHS Classification Search Tool - ChemRadar. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. 4-Hydroxy-2,3-dimethylbenzonitrile - CAS:448961-58-8 - Sunway Pharm Ltd [3wpharm.com]

- 4. 4-hydroxy-2,3-dimethylbenzonitrile [448961-58-8] | Chemsigma [chemsigma.com]

- 5. 448961-58-8 CAS MSDS (Benzonitrile, 4-hydroxy-2,3-dimethyl- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. 4-Hydroxy-2,6-dimethylbenzonitrile | C9H9NO | CID 590183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. tcichemicals.com [tcichemicals.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

Unlocking the Potential of 4-Hydroxy-2,3-dimethylbenzonitrile: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of 4-Hydroxy-2,3-dimethylbenzonitrile (CAS No. 448961-58-8), a versatile chemical intermediate with significant potential in medicinal chemistry, materials science, and agrochemical research. This document details the compound's physicochemical properties, outlines robust synthetic methodologies, and explores its prospective applications as a key building block for novel molecular entities. Particular emphasis is placed on its role as a potential precursor for analogues of established therapeutic agents, leveraging its unique substitution pattern to inform the design of next-generation bioactive compounds. This guide is intended to be an essential resource for researchers, scientists, and drug development professionals seeking to harness the synthetic utility of this promising molecule.

Introduction: The Strategic Value of Substituted Benzonitriles

Substituted benzonitriles are a cornerstone of modern organic synthesis, serving as pivotal intermediates in the creation of a vast array of functional molecules, including pharmaceuticals, dyes, and agrochemicals.[1] The nitrile group offers a versatile handle for a variety of chemical transformations, while the substituents on the aromatic ring provide the means to fine-tune the steric and electronic properties of the final product. 4-Hydroxy-2,3-dimethylbenzonitrile, with its distinct arrangement of hydroxyl and methyl groups, presents a unique scaffold for the exploration of novel chemical space. The presence of the hydroxyl group offers a site for derivatization, while the vicinal methyl groups can influence the molecule's conformation and interaction with biological targets. This guide will delve into the synthetic pathways to access this compound and illuminate its potential applications, providing a roadmap for its use in innovative research endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of 4-Hydroxy-2,3-dimethylbenzonitrile is essential for its effective use in research and development.

Table 1: Physicochemical Properties of 4-Hydroxy-2,3-dimethylbenzonitrile

| Property | Value | Reference(s) |

| CAS Number | 448961-58-8 | [2] |

| Molecular Formula | C₉H₉NO | [2] |

| Molecular Weight | 147.17 g/mol | [2] |

| Boiling Point | 318.843 °C at 760 mmHg | [1] |

| Density | 1.137 g/cm³ | [1] |

| Appearance | Pale yellow to brown solid/liquid | [1] |

| Storage Temperature | 2-8°C | [2] |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the two methyl groups. The chemical shifts of the aromatic protons will be influenced by the electron-donating hydroxyl group and the weakly electron-donating methyl groups.

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework, with characteristic shifts for the aromatic carbons, the nitrile carbon, and the methyl carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the hydroxyl (O-H stretch), nitrile (C≡N stretch), and aromatic (C-H and C=C stretches) functional groups.

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound and provide insights into its fragmentation pattern.

Synthetic Pathways: Accessing the Core Scaffold

Several synthetic strategies can be employed to prepare 4-Hydroxy-2,3-dimethylbenzonitrile. The choice of method will depend on the availability of starting materials, desired scale, and laboratory capabilities.

One-Pot Synthesis from 2,3-Dimethyl-4-hydroxybenzaldehyde

A straightforward and efficient method involves the conversion of the corresponding aldehyde to the nitrile in a single reaction vessel. This is typically achieved by forming the aldoxime in situ, followed by dehydration.

Experimental Protocol: One-Pot Conversion of Aldehyde to Nitrile

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dimethyl-4-hydroxybenzaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in a suitable solvent such as dimethylformamide (DMF).

-

Catalyst Addition: Add a catalytic amount of a dehydrating agent, such as anhydrous ferrous sulfate.[4]

-

Reaction: Reflux the mixture for 3-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and filter to remove the catalyst. Extract the filtrate with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford 4-Hydroxy-2,3-dimethylbenzonitrile.

Caption: One-pot synthesis of 4-Hydroxy-2,3-dimethylbenzonitrile.

Palladium-Catalyzed Cyanation of 4-Bromo-2,3-dimethylphenol

Transition metal-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-carbon bonds. Palladium-catalyzed cyanation of an aryl halide precursor offers a versatile route to the target molecule.

Experimental Protocol: Palladium-Catalyzed Cyanation

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon), combine 4-bromo-2,3-dimethylphenol (1.0 eq), a palladium catalyst such as Pd(OAc)₂ (0.1 mol%), and a cyanide source like K₄[Fe(CN)₆] (a non-toxic alternative to other cyanide salts).[5]

-

Solvent and Base: Add a suitable solvent, such as dimethylacetamide (DMAC), and a base (e.g., Na₂CO₃).

-

Reaction: Heat the reaction mixture at 120°C for several hours, monitoring by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic layer and concentrate.

-

Purification: Purify the residue by column chromatography to yield the desired product.

Caption: Palladium-catalyzed cyanation for synthesis.

Dealkylation of 4-Methoxy-2,3-dimethylbenzonitrile

The cleavage of an ether bond to reveal a hydroxyl group is a common transformation in organic synthesis. This can be a viable route if the corresponding methoxy-substituted precursor is readily available.

Experimental Protocol: Ether Cleavage

-

Reaction Setup: In a flask fitted with a reflux condenser, dissolve 4-methoxy-2,3-dimethylbenzonitrile (1.0 eq) in a high-boiling solvent like N-methylpyrrolidone.

-

Reagent: Add an alkali metal salt, such as lithium chloride, which will act as the demethylating agent.[6]

-

Reaction: Heat the mixture to a high temperature (e.g., 200-260°C) for several hours.

-

Work-up: After cooling, pour the reaction mixture into water and acidify with a strong acid (e.g., HCl) to precipitate the product.

-

Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain pure 4-Hydroxy-2,3-dimethylbenzonitrile.

Potential Research Applications

The unique substitution pattern of 4-Hydroxy-2,3-dimethylbenzonitrile makes it a compelling starting material for a variety of research applications.

Medicinal Chemistry: A Scaffold for Novel Therapeutics

The most significant potential application of 4-Hydroxy-2,3-dimethylbenzonitrile lies in the field of medicinal chemistry, particularly in the development of antiviral agents. The structurally related isomer, 4-hydroxy-3,5-dimethylbenzonitrile, is a key intermediate in the synthesis of the non-nucleoside reverse transcriptase inhibitors (NNRTIs) etravirine and rilpivirine , which are used in the treatment of HIV infection.[7][8]

The synthesis of these drugs involves the coupling of the hydroxybenzonitrile moiety with a substituted pyrimidine core.[3][9][10] The 2,3-dimethyl substitution pattern of the title compound offers an opportunity to synthesize novel analogues of these established drugs. Such analogues could exhibit altered binding affinities for the NNRTI binding pocket of HIV reverse transcriptase, potentially leading to improved potency, a different resistance profile, or enhanced pharmacokinetic properties.

Caption: Proposed synthesis of novel NNRTI analogues.

Agrochemicals and Dyes

Hydroxybenzonitriles are a known class of herbicides.[11] The specific substitution pattern of 4-Hydroxy-2,3-dimethylbenzonitrile could be explored for the development of new agrochemicals with potentially improved efficacy or selectivity. Furthermore, the aromatic nature and the presence of reactive functional groups make it a candidate for the synthesis of novel dyes and pigments. The hydroxyl and nitrile groups can be modified to create chromophores with specific absorption and emission properties.

Potential Antioxidant and Antimicrobial Properties

Phenolic compounds are well-known for their antioxidant properties, and various substituted benzonitriles have demonstrated antimicrobial activity.[1][12] While specific studies on 4-Hydroxy-2,3-dimethylbenzonitrile are limited, its chemical structure suggests that it may possess such biological activities. The phenolic hydroxyl group can act as a radical scavenger, while the overall electronic properties of the molecule could contribute to its ability to disrupt microbial processes. Further research is warranted to evaluate the antioxidant and antimicrobial potential of this compound and its derivatives.

Conclusion and Future Outlook

4-Hydroxy-2,3-dimethylbenzonitrile is a versatile and valuable building block for organic synthesis. Its accessibility through multiple synthetic routes and the presence of strategically placed functional groups open up a wide range of possibilities for its application in drug discovery, materials science, and agrochemical research. The prospect of using this compound to generate novel analogues of clinically important HIV inhibitors is particularly compelling and warrants further investigation. This technical guide serves as a foundational resource to stimulate and support future research into the chemistry and applications of this promising molecule.

References

- EP2342186B1 - Process for synthesis of etravirine - Google Patents. [URL: https://patents.google.

- Cas 448961-58-8,Benzonitrile, 4-hydroxy-2,3-dimethyl - LookChem. [URL: https://www.lookchem.com/cas-448/448961-58-8.html]

- The development of an effective synthetic route of rilpivirine - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8013895/]

- Benzonitrile, 4-hydroxy-2,3-dimethyl- (9CI)(448961-58-8) 1 H NMR - ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/448961-58-8_1hnmr.htm]

- Etravirine - New Drug Approvals. [URL: https://www.newdrugapprovals.org/2014/05/etravirine/]

- Development of a practical synthesis of etravirine via a microwave-promoted amination. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6300994/]

- US3585233A - Process for the preparation of hydroxybenzonitriles - Google Patents. [URL: https://patents.google.

- The development of an effective synthetic route of rilpivirine - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/33810807/]

- Chemical structure of benzonitrile derivatives investigated - ResearchGate. [URL: https://www.researchgate.

- One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. [URL: https://www.ijc.org.in/note.php?yl=2008&vl=47B&pg=1417]

- Antimicrobial activity of Cyanobacteria-derived compounds | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/344480931_Antimicrobial_activity_of_Cyanobacteria-derived_compounds]

- (PDF) The Development of An Effective Synthetic Route of Rilpivirine - ResearchGate. [URL: https://www.researchgate.net/publication/350577903_The_Development_of_An_Effective_Synthetic_Route_of_Rilpivirine]

- (PDF) The development of an effective synthetic route of rilpivirine - ResearchGate. [URL: https://www.researchgate.net/publication/350577903_The_development_of_an_effective_synthetic_route_of_rilpivirine]

- A Convenient Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0036-1588924]

- Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit2/083.shtm]

- ISSN 2347-3614 ONE POT SYNTHESIS OF NITRILES USING NICKEL SULPHATE - UJConline.net. [URL: http://www.ujconline.net/vol2-issue2/10.pdf]

- One pot synthesis of nitriles from aldehydes and hydroxylamine hydrochloride using sodium sulphate (anhyd) and sodium bicarbonate in dry media under microwave irradiation - University of Michigan. [URL: https://quod.lib.umich.edu/a/ark/5550190.0007.

- Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohal. [URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-0040-1707166]

- Development of Pd/C-Catalyzed Cyanation of Aryl Halides - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit4/110.shtm]

- Benzaldehyde, m-hydroxy - Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=cv1p0321]

- Synthesis and Antioxidant Properties of HeteroBisNitrones Derived from Benzene Dicarbaldehydes - MDPI. [URL: https://www.mdpi.com/1420-3049/27/16/5248]

- A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4912239/]

- 4-Hydroxy-2,6-dimethylbenzonitrile | C9H9NO | CID 590183 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/590183]

- Synthesis and Antioxidant Properties of HeteroBisNitrones Derived from Benzene Dicarbaldehydes - ResearchGate. [URL: https://www.researchgate.

- Benzonitrile, 4-hydroxy- - the NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C767000&Type=IR-SPEC&Index=1]

- Tables For Organic Structure Analysis. [URL: https://www.chem.ucla.edu/~harding/IGOC/T/table_nmr.pdf]

- NMR Chemical Shifts of Impurities Charts - MedKoo Biosciences. [URL: https://www.medkoo.com/page/nmr-chemical-shifts-of-impurities-charts]

- Benzonitrile, 4-hydroxy-2,3-dimethyl- (9CI)(448961-58-8) 1 H NMR - ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/448961-58-8_1HNMR.htm]

- Cas 448961-58-8,Benzonitrile, 4-hydroxy-2,3-dimethyl - LookChem. [URL: https://m.lookchem.com/cas-448/448961-58-8.html]

- New One-Pot Synthesis of 4-Hydroxybenzaldehyde Derivatives and Picric Acid from 4-Hydroxyphenylglycine with HNO3/H2O - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/New-One-Pot-Synthesis-of-4-Hydroxybenzaldehyde-and-Shin-Yoon/1e58e37894a86f78716b0805c84d6b6375c3f309]

- Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fmicb.2016.01840/full]

- US5637750A - Method for the preparation of 2 hydroxybenzonitrile - Google Patents. [URL: https://patents.google.

- The hydroxyl substituted and selected properties of synthesized compound 7a-7f … - ResearchGate. [URL: https://www.researchgate.net/figure/The-hydroxyl-substituted-and-selected-properties-of-synthesized-compound-7a-7f-and_fig1_344158913]

- Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8941199/]

- (PDF) Computational Study of the Antioxidative Potential of Substituted Hydroxy-2-arylbenzothiazole Derivatives - ResearchGate. [URL: https://www.researchgate.

- Antimicrobial activity of Cyanobacteria-derived compounds | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/344480931_Antimicrobial_activity_of_Cyanobacteria-derived_compounds]

- 2-Hydroxybenzonitrile | C7H5NO | CID 11907 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/11907]

- NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [URL: https://pubs.acs.org/doi/pdf/10.1021/jo971176v]

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.6b00282]

- A Review of the Antimicrobial Properties of Cyanobacterial Natural Products - MDPI. [URL: https://www.mdpi.com/1660-3397/19/2/99]

- China o-Hydroxybenzonitrile Supplier, OEM/ODM Manufacturers - agrochemx.com. [URL: https://www.agrochemx.com/o-hydroxybenzonitrile-pid660146.html]

- FTIR spectrum of 4-hydroxy-2,5-dimethylbenzonitrile. - ResearchGate. [URL: https://www.researchgate.net/figure/FTIR-spectrum-of-4-hydroxy-2-5-dimethylbenzonitrile_fig3_287219973]

- 4-hydroxy-2,3-dimethylbenzonitrile [448961-58-8] | Chemsigma. [URL: https://www.chemsigma.com/4-hydroxy-2,3-dimethylbenzonitrile-448961-58-8.html]

- NMR Solvent Data Chart. [URL: https://www.chem.wisc.edu/areas/reich/handouts/nmr-solv/nmr-solv.pdf]

- Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5118548/]

- ¹H NMR spectrum of 4-hydroxy-2,5-dimethylbenzonitrile. - ResearchGate. [URL: https://www.researchgate.net/figure/H-NMR-spectrum-of-4-hydroxy-2-5-dimethylbenzonitrile_fig2_287219973]

- 13-C NMR Chemical Shift Table.pdf. [URL: https://www.chem.ucla.edu/~harding/IGOC/C/C13table.pdf]

- US3567758A - Preparation of hydroxybenzonitriles - Google Patents. [URL: https://patents.google.

Sources

- 1. d-nb.info [d-nb.info]

- 2. lookchem.com [lookchem.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. asianpubs.org [asianpubs.org]

- 5. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]

- 6. A Novel Process For Synthesis Of Rilpivirine Hydrochloride [quickcompany.in]

- 7. EP2342186B1 - Process for synthesis of etravirine - Google Patents [patents.google.com]

- 8. The development of an effective synthetic route of rilpivirine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of a practical synthesis of etravirine via a microwave-promoted amination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The development of an effective synthetic route of rilpivirine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]

Reactivity of the nitrile group in 4-Hydroxy-2,3-dimethylbenzonitrile

An In-depth Technical Guide to the Reactivity of the Nitrile Group in 4-Hydroxy-2,3-dimethylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the chemical reactivity of the nitrile functional group in 4-Hydroxy-2,3-dimethylbenzonitrile (CAS No. 448961-58-8). As a substituted benzonitrile, this molecule presents a unique electronic and steric profile that modulates the behavior of its cyano group. This document explores the fundamental transformations of the nitrile moiety, including hydrolysis, reduction, and nucleophilic additions. The influence of the electron-donating phenolic hydroxyl and methyl substituents on these reactions is analyzed, providing a framework for predicting reactivity and optimizing synthetic strategies. This guide serves as a critical resource for chemists leveraging this versatile intermediate in pharmaceutical synthesis, agrochemicals, and materials science.[1]

Introduction: A Molecule of Tunable Reactivity

4-Hydroxy-2,3-dimethylbenzonitrile is an aromatic compound featuring a benzene ring substituted with a nitrile (-C≡N), a hydroxyl (-OH), and two methyl (-CH₃) groups.[1] This specific arrangement of functional groups creates a nuanced electronic environment that is central to its chemical behavior. The nitrile group is inherently electron-withdrawing and contains an electrophilic carbon atom, making it susceptible to nucleophilic attack.[2][3] However, this electrophilicity is tempered by the collective electron-donating effects of the para-hydroxyl group (via resonance) and the two ortho/meta-methyl groups (via induction).

This interplay between activating and deactivating influences makes 4-Hydroxy-2,3-dimethylbenzonitrile a valuable and versatile building block in organic synthesis.[1] Understanding the subtle factors that govern the reactivity of its nitrile group is paramount for its effective use in the development of complex molecules, particularly in the pharmaceutical industry where substituted benzonitriles are key pharmacophores.[4]

Caption: Molecular Structure of 4-Hydroxy-2,3-dimethylbenzonitrile.

Physicochemical & Spectroscopic Profile

A comprehensive understanding of the physical and spectroscopic properties is essential for handling, characterization, and application.

| Property | Value | Reference(s) |

| CAS Number | 448961-58-8 | [1][5] |

| Molecular Formula | C₉H₉NO | [1] |

| Molecular Weight | 147.17 g/mol | [1] |

| Appearance | Pale yellow to brown liquid (Predicted) | [1] |

| Boiling Point | 318.84 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.137 g/cm³ (Predicted) | [1] |

| Storage Temperature | 2-8°C | [1] |

| Spectroscopic Data | 1H NMR, 13C NMR, IR, and MS data are available | [6] |

Core Reactivity of the Nitrile Group

The chemical transformations of 4-Hydroxy-2,3-dimethylbenzonitrile are dominated by the versatile reactivity of the cyano group. The primary reaction pathways involve leveraging the electrophilic nature of the nitrile carbon.[3][7]

Hydrolysis: Conversion to Amides and Carboxylic Acids

The hydrolysis of nitriles is a fundamental transformation that proceeds in two stages: first to a carboxamide and then to a carboxylic acid.[7] This reaction can be catalyzed by either acid or base.[3][8]

-

Acid-Catalyzed Hydrolysis: Protonation of the nitrile nitrogen increases the electrophilicity of the carbon, facilitating the attack of water.[3][8] The reaction proceeds through an imidic acid intermediate which tautomerizes to the more stable amide.[8] With continued heating in aqueous acid, the amide is further hydrolyzed to the corresponding carboxylic acid, 4-hydroxy-2,3-dimethylbenzoic acid.

-

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the electrophilic nitrile carbon.[8] The resulting intermediate is protonated by water to form the amide, which can then be further hydrolyzed to a carboxylate salt upon heating.[8] A final acidification step is required to yield the carboxylic acid.

The electron-donating hydroxyl and methyl groups on the aromatic ring slightly reduce the electrophilicity of the nitrile carbon, which may necessitate more forcing conditions (higher temperatures or stronger acid/base concentrations) compared to benzonitriles with electron-withdrawing groups.[2]

Caption: Workflow for the hydrolysis of the nitrile group.

Reduction: Synthesis of Primary Amines

The nitrile group can be efficiently reduced to a primary amine, yielding (4-hydroxy-2,3-dimethylphenyl)methanamine. This transformation is crucial for introducing a flexible aminomethyl linker, a common motif in drug candidates.

-

Complex Metal Hydrides: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines.[3][8] The reaction involves the sequential nucleophilic addition of two hydride ions to the nitrile carbon.[3]

-

Catalytic Hydrogenation: Alternatively, catalytic hydrogenation using H₂ gas over a metal catalyst (e.g., Raney Nickel, Palladium) can achieve the same transformation.[7]

This reduction provides a direct pathway to primary amines, which are themselves versatile intermediates for further functionalization via reactions like reductive amination.[9][10]

Sources

- 1. lookchem.com [lookchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Hydroxy-2,3-dimethylbenzonitrile - CAS:448961-58-8 - Sunway Pharm Ltd [3wpharm.com]

- 6. Benzonitrile, 4-hydroxy-2,3-dimethyl- (9CI)(448961-58-8) 1H NMR [m.chemicalbook.com]

- 7. Nitrile - Wikipedia [en.wikipedia.org]

- 8. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

The Strategic Role of 4-Hydroxy-2,3-dimethylbenzonitrile in the Synthesis of Targeted Cancer Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Pharmaceutical Intermediate

In the intricate landscape of modern pharmaceutical synthesis, the strategic selection of starting materials and intermediates is paramount to the successful and efficient production of active pharmaceutical ingredients (APIs). 4-Hydroxy-2,3-dimethylbenzonitrile, a substituted aromatic nitrile, has emerged as a crucial building block in the synthesis of targeted cancer therapies. Its unique arrangement of functional groups—a hydroxyl, a nitrile, and two methyl groups on a benzene ring—provides a versatile scaffold for the construction of complex heterocyclic systems. This guide delves into the technical intricacies of 4-hydroxy-2,3-dimethylbenzonitrile, from its synthesis to its pivotal role as a pharmaceutical intermediate, with a particular focus on its application in the synthesis of the MEK inhibitor, Trametinib.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of 4-hydroxy-2,3-dimethylbenzonitrile is essential for its effective utilization in synthesis. The table below summarizes its key identifiers and properties.

| Property | Value | Source |

| IUPAC Name | 4-hydroxy-2,3-dimethylbenzonitrile | N/A |

| CAS Number | 448961-58-8 | [1] |

| Molecular Formula | C₉H₉NO | [1] |

| Molecular Weight | 147.17 g/mol | [1] |

| Appearance | Pale yellow to brown liquid | [1] |

| Boiling Point | 318.8 °C at 760 mmHg | [1] |

Synthesis of 4-Hydroxy-2,3-dimethylbenzonitrile: A Foundational Step

The efficient synthesis of 4-hydroxy-2,3-dimethylbenzonitrile is a critical first step in its journey as a pharmaceutical intermediate. While various methods for the synthesis of substituted benzonitriles exist, a common and effective approach involves the dehydration of the corresponding aldoxime. This transformation can be achieved in a one-pot synthesis from the respective aldehyde.

Experimental Protocol: One-Pot Synthesis from 2,3-Dimethyl-4-hydroxybenzaldehyde

This protocol outlines a general procedure for the synthesis of 4-hydroxy-2,3-dimethylbenzonitrile from its corresponding aldehyde, adapted from established methods for similar compounds.

Materials:

-

2,3-Dimethyl-4-hydroxybenzaldehyde

-

Hydroxylamine hydrochloride

-

Anhydrous ferrous sulfate (catalyst)

-

N,N-Dimethylformamide (DMF)

-

Benzene

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve 2,3-dimethyl-4-hydroxybenzaldehyde and a molar excess of hydroxylamine hydrochloride in DMF.

-

Add a catalytic amount of anhydrous ferrous sulfate to the mixture.

-

Reflux the reaction mixture for 3-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture and filter off the catalyst.

-

Extract the filtrate with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with a mixture of benzene and ethyl acetate to yield pure 4-hydroxy-2,3-dimethylbenzonitrile.

Caption: Synthesis of 4-hydroxy-2,3-dimethylbenzonitrile.

The Pivotal Role in the Synthesis of Trametinib: A MEK Inhibitor

4-Hydroxy-2,3-dimethylbenzonitrile serves as a key starting material in the synthesis of Trametinib (trade name Mekinist), a highly potent and selective allosteric inhibitor of mitogen-activated protein kinase (MEK) 1 and 2 enzymes.[2][3][4] Trametinib is used in the treatment of various cancers, particularly melanoma with BRAF V600E or V600K mutations.[3][5] The synthesis of Trametinib is a multi-step process, and 4-hydroxy-2,3-dimethylbenzonitrile provides the foundational scaffold for one of the key intermediates.

Proposed Synthetic Pathway to a Key Trametinib Intermediate

The following proposed synthetic pathway illustrates how 4-hydroxy-2,3-dimethylbenzonitrile can be converted into a crucial aniline intermediate required for the construction of the Trametinib core.

Step 1: Etherification

The phenolic hydroxyl group of 4-hydroxy-2,3-dimethylbenzonitrile is first etherified to introduce a side chain that will later be part of the final drug structure.

Caption: Etherification of the starting material.

Step 2: Reduction of the Nitrile

The nitrile group is then reduced to a primary amine, a critical transformation to enable subsequent coupling reactions.

Caption: Reduction of the nitrile to a primary amine.

This resulting aniline derivative is a key building block that is subsequently used in a multi-step condensation and cyclization sequence with other fragments to construct the complex pyridopyrimidine core of Trametinib.

Mechanism of Action of Trametinib: Targeting the MAPK/ERK Pathway

Trametinib's efficacy as an anticancer agent stems from its specific inhibition of the MEK1 and MEK2 enzymes in the RAS/RAF/MEK/ERK signaling pathway.[2][4][6] This pathway is a critical regulator of cell proliferation, differentiation, and survival. In many cancers, mutations in the BRAF or RAS genes lead to constitutive activation of this pathway, driving uncontrolled cell growth.[2]

Trametinib is an allosteric inhibitor, meaning it binds to a site on the MEK enzyme distinct from the ATP-binding site. This binding prevents the phosphorylation and activation of MEK by the upstream kinase, BRAF.[4] Consequently, the downstream signaling cascade is blocked, leading to an inhibition of cell proliferation and induction of apoptosis in cancer cells.

Caption: Trametinib's inhibition of the MAPK/ERK pathway.

Conclusion: A Versatile Intermediate Driving Innovation in Oncology

4-Hydroxy-2,3-dimethylbenzonitrile stands as a testament to the critical role of well-designed intermediates in modern drug discovery and development. Its strategic importance in the synthesis of Trametinib highlights how the careful selection and manipulation of a seemingly simple molecule can lead to the creation of life-saving therapeutics. For researchers and scientists in the pharmaceutical industry, a deep understanding of the chemistry and applications of such key intermediates is essential for the continued innovation of targeted therapies and the advancement of oncology treatment.

References

- CN109336884B - Method for synthesizing trametinib key intermediate - Google P

- CN109336884A - A method of synthesis Trimetinib key intermediate - Google P

-

Trametinib - DermNet. (URL: [Link])

-

Trametinib | C26H23FIN5O4 | CID 11707110 - PubChem. (URL: [Link])

-

Trametinib - Wikipedia. (URL: [Link])

-